molecular formula C10H16N2O2S B8640044 4-((2-(Dimethylamino)ethyl)sulfonyl)aniline

4-((2-(Dimethylamino)ethyl)sulfonyl)aniline

Cat. No.: B8640044
M. Wt: 228.31 g/mol
InChI Key: XSKNXQABOQCTHR-UHFFFAOYSA-N
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Description

4-((2-(Dimethylamino)ethyl)sulfonyl)aniline is a chemical compound with a unique structure that includes a dimethylamino group, an ethanesulfonyl group, and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Dimethylamino)ethyl)sulfonyl)aniline typically involves the reaction of 2-(dimethylamino)ethanesulfonyl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-((2-(Dimethylamino)ethyl)sulfonyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

4-((2-(Dimethylamino)ethyl)sulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-(Dimethylamino)ethyl)sulfonyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanesulfonyl chloride
  • 2-(Dimethylamino)ethanesulfonyl benzoic acid hydrochloride

Uniqueness

4-((2-(Dimethylamino)ethyl)sulfonyl)aniline is unique due to the presence of both the dimethylamino and ethanesulfonyl groups attached to a phenylamine backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-[2-(dimethylamino)ethylsulfonyl]aniline

InChI

InChI=1S/C10H16N2O2S/c1-12(2)7-8-15(13,14)10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3

InChI Key

XSKNXQABOQCTHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine (0.39 mmol) in ethanol (15 mL) is hydrogenated for 90 minutes at atmospheric pressure over 10% Pd/C. The mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure to give 4-(2-dimethylamino-ethanesulfonyl)-phenylamine as a white solid.
Quantity
0.39 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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